N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from thiophene derivatives. Common synthetic routes include:
Nitration and Reduction: Initial nitration of thiophene followed by reduction to form amino thiophene derivatives.
Amidation: Reaction of amino thiophene with carbamoyl chloride to introduce the carbamoylamino group.
Cyclization: Formation of the final compound through cyclization reactions under controlled conditions.
Chemical Reactions Analysis
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Oxidative reactions using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: Employed in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: Investigated for its potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes and receptors. It modulates biological pathways by binding to active sites, thereby inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Dorzolamide: Used as a carbonic anhydrase inhibitor in glaucoma treatment.
Tioconazole: An antifungal agent.
N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
N-carbamoyl-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-6-4-7(5-20-6)9(16)14-11-8(2-3-19-11)10(17)15-12(13)18/h2-5H,1H3,(H,14,16)(H3,13,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBYAYNJQFXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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